Mca-VDQMDGW-K(Dnp)-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C60H74N14O21S |

|---|---|

Molecular Weight |

1359.4 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C60H74N14O21S/c1-30(2)53(72-48(76)22-31-23-52(82)95-46-25-34(94-3)13-14-36(31)46)60(89)71-44(27-51(80)81)59(88)68-40(16-17-47(61)75)56(85)69-41(18-20-96-4)57(86)70-43(26-50(78)79)55(84)65-29-49(77)66-42(21-32-28-64-37-10-6-5-9-35(32)37)58(87)67-39(54(62)83)11-7-8-19-63-38-15-12-33(73(90)91)24-45(38)74(92)93/h5-6,9-10,12-15,23-25,28,30,39-44,53,63-64H,7-8,11,16-22,26-27,29H2,1-4H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,87)(H,68,88)(H,69,85)(H,70,86)(H,71,89)(H,72,76)(H,78,79)(H,80,81)/t39-,40-,41-,42-,43-,44-,53-/m0/s1 |

InChI Key |

QTZSDHKEEOAGPU-AYTTZUQUSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Principle of Action of Mca-VDQMDGW-K(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-VDQMDGW-K(Dnp)-NH2, specifically designed for the sensitive detection of caspase-3 activity. The core of this guide details the principle of action, which is based on Fluorescence Resonance Energy Transfer (FRET). We present key quantitative data, a detailed experimental protocol for its use, and visualizations of the underlying molecular and cellular processes. This document serves as a valuable resource for researchers in apoptosis, cancer biology, and drug discovery.

Core Principle of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound as a caspase-3 substrate is rooted in the photophysical phenomenon of Fluorescence Resonance Energy Transfer (FRET). This process involves the non-radiative transfer of energy from an excited state donor fluorophore to a proximal ground state acceptor molecule, often referred to as a quencher.

In the context of this peptide substrate:

-

The Donor (Fluorophore): The N-terminal (7-Methoxycoumarin-4-yl)acetyl (Mca) group serves as the fluorescent donor. When excited with light at its optimal wavelength, it has the potential to emit fluorescent light at a characteristic longer wavelength.

-

The Acceptor (Quencher): A 2,4-Dinitrophenyl (Dnp) group is attached to the side chain of the lysine (K) residue. Dnp acts as a quencher, capable of absorbing the energy emitted by the Mca group.

In the intact peptide, the specific amino acid sequence (VDQMDGW) maintains the Mca and Dnp moieties in close proximity. This spatial arrangement allows for efficient FRET to occur. Upon excitation of the Mca fluorophore, its emission energy is transferred to the Dnp quencher instead of being released as fluorescent light. Consequently, the intact substrate exhibits minimal fluorescence.

Caspase-3, a key executioner enzyme in the apoptotic cascade, recognizes the specific amino acid sequence VDQMDGW and cleaves the peptide bond within this sequence. This proteolytic cleavage separates the Mca fluorophore from the Dnp quencher. With the two moieties no longer in close proximity, FRET is disrupted. As a result, upon excitation, the Mca group now emits its characteristic fluorescence, leading to a detectable increase in the fluorescence signal. This increase in fluorescence is directly proportional to the enzymatic activity of caspase-3.

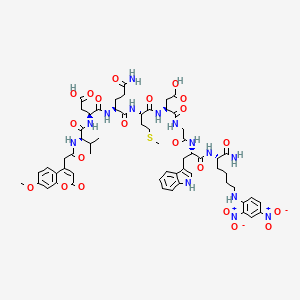

Caption: FRET mechanism of this compound.

Data Presentation

| Parameter | Value | Reference |

| Full Peptide Sequence | (7-Methoxycoumarin-4-yl)acetyl-Val-Asp-Gln-Met-Asp-Gly-Trp-Lys(2,4-Dinitrophenyl)-NH2 | N/A |

| Target Enzyme | Caspase-3 | [1][2] |

| Fluorophore | Mca ((7-Methoxycoumarin-4-yl)acetyl) | N/A |

| Quencher | Dnp (2,4-Dinitrophenyl) | N/A |

| Excitation Wavelength (λex) | ~325-328 nm | N/A |

| Emission Wavelength (λem) | ~392-420 nm | N/A |

| Appearance | Lyophilized solid | N/A |

| Storage Conditions | -20°C | N/A |

Experimental Protocols

The following is a generalized protocol for a caspase-3 activity assay using this compound. Optimal conditions, particularly substrate and enzyme concentrations, should be determined experimentally.

Materials and Reagents

-

This compound substrate

-

Recombinant active caspase-3 (positive control)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (negative control)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

DMSO (for substrate reconstitution)

-

Cell lysate containing caspase-3

-

96-well black microplate

-

Fluorometric plate reader

Assay Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it on ice.

-

Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Protect from light and store at -20°C.

-

Dilute the substrate stock solution in Assay Buffer to the desired working concentration (e.g., 10-50 µM).

-

Prepare serial dilutions of recombinant active caspase-3 in Assay Buffer for a standard curve.

-

-

Sample Preparation:

-

Prepare cell lysates from control and treated cells according to standard protocols.

-

Determine the total protein concentration of each lysate.

-

-

Assay Execution:

-

To each well of a 96-well black microplate, add 50 µL of cell lysate or recombinant caspase-3 standard.

-

For negative controls, pre-incubate the lysate with a caspase-3 inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the diluted this compound substrate solution to each well.

-

Mix gently by shaking the plate for 30 seconds.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with buffer and substrate only).

-

Plot the fluorescence intensity versus time to determine the reaction rate.

-

The caspase-3 activity is proportional to the slope of the linear portion of the curve.

-

Use the standard curve generated with recombinant caspase-3 to quantify the enzyme activity in the cell lysates.

-

Caption: Experimental workflow for caspase-3 assay.

Signaling Pathway Context: The Role of Caspase-3 in Apoptosis

Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8. Active caspase-8 can then directly cleave and activate pro-caspase-3.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c, along with Apaf-1 and ATP, forms the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then cleaves and activates pro-caspase-3.

Once activated, caspase-3 proceeds to cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

References

Mca-VDQMDGW-K(Dnp)-NH2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Mca-VDQMDGW-K(Dnp)-NH2, its application in caspase-3 activity assays, the underlying principles of its mechanism, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of apoptosis, cancer biology, and drug discovery.

Introduction to this compound

This compound is a highly specific and sensitive fluorogenic substrate designed for the quantitative measurement of caspase-3 activity.[1][2][3][4][5] Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, ultimately leading to programmed cell death. The ability to accurately measure caspase-3 activity is crucial for studying apoptosis in various physiological and pathological contexts.

The substrate is a peptide composed of the amino acid sequence Val-Asp-Gln-Met-Asp-Gly-Trp, which is recognized and cleaved by active caspase-3. The peptide is flanked by two key chemical moieties: a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp).[3]

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact substrate molecule, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca group is excited by an appropriate wavelength of light, the energy is non-radiatively transferred to the Dnp quencher, which dissipates the energy as heat, thus preventing the emission of fluorescence.

Upon the introduction of active caspase-3, the enzyme specifically cleaves the peptide backbone between the aspartic acid (D) and glutamine (Q) residues. This cleavage event separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca group can now emit its characteristic fluorescence upon excitation. The intensity of the emitted fluorescence is directly proportional to the amount of substrate cleaved and, therefore, to the activity of caspase-3 in the sample.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound. It is important to note that while the excitation and emission maxima are well-defined, kinetic constants such as Km and kcat can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

| Parameter | Value | Reference |

| Molecular Formula | C60H74N14O21S | [3] |

| Molecular Weight | 1359.4 g/mol | [3] |

| Excitation Wavelength (λex) | 328 nm | [3] |

| Emission Wavelength (λem) | 420 nm | [3] |

| Purity | ≥95% | [3] |

| Solubility | Formic Acid: 1 mg/ml | [3] |

| Storage | -20°C | [3] |

Experimental Protocols

The following is a representative protocol for a caspase-3 activity assay in cell lysates using this compound. This protocol is based on the methodology described in Snyder et al. (2003) and standard caspase assay procedures. Optimization may be necessary for different cell types and experimental conditions.

Reagents and Buffers

-

Cell Lysis Buffer:

-

50 mM HEPES, pH 7.4

-

100 mM NaCl

-

0.1% CHAPS

-

1 mM EDTA

-

10% Glycerol

-

Store at 4°C. Add DTT to a final concentration of 10 mM immediately before use.

-

-

Assay Buffer:

-

20 mM HEPES, pH 7.4

-

100 mM NaCl

-

10% Sucrose

-

0.1% CHAPS

-

Store at 4°C. Add DTT to a final concentration of 10 mM immediately before use.

-

-

This compound Stock Solution:

-

Dissolve the lyophilized powder in DMSO to a stock concentration of 10 mM.

-

Store in aliquots at -20°C, protected from light.

-

-

Active Caspase-3 (Positive Control):

-

Recombinant human caspase-3.

-

-

Caspase-3 Inhibitor (Negative Control):

-

e.g., Ac-DEVD-CHO.

-

Cell Lysate Preparation

-

Induce apoptosis in your cell line of interest using the desired method. A parallel culture of non-induced cells should be maintained as a negative control.

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common starting point is 1-5 x 10^6 cells per 50 µL of buffer.

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge the lysate at 14,000-16,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is your cell lysate.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Caspase-3 Activity Assay

-

Prepare the reaction mixture in a 96-well black microplate suitable for fluorescence measurements.

-

For each sample, add 50-100 µg of protein lysate and adjust the volume to 100 µL with Assay Buffer.

-

Include the following controls:

-

Blank: Assay Buffer only (no lysate).

-

Positive Control: Assay Buffer with a known amount of active recombinant caspase-3.

-

Negative Control (Inhibitor): A sample of apoptotic lysate pre-incubated with a caspase-3 inhibitor for 10-15 minutes prior to adding the substrate.

-

-

Add the this compound substrate to each well to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.

-

The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.

Signaling Pathways and Experimental Workflow

The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

The following diagram illustrates a typical experimental workflow for measuring caspase-3 activity using this compound.

References

An In-Depth Technical Guide to the Caspase-3 Substrate Mca-VDQMDGW-K(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic caspase-3 substrate, Mca-VDQMDGW-K(Dnp)-NH2. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activity is a key biomarker for programmed cell death. This document details the substrate's mechanism of action, specificity, and provides detailed protocols for its use in research and drug development settings. Furthermore, it presents relevant signaling pathways and experimental workflows in a clear, visual format to facilitate understanding and experimental design.

Introduction to this compound

This compound is a highly specific, fluorogenic substrate designed for the sensitive detection of caspase-3 activity. It operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence VDQMDGW is based on the cleavage site of poly(ADP-ribose) polymerase (PARP), a well-known natural substrate of caspase-3.

The substrate consists of a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp), attached to the peptide backbone. In its intact state, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence. Upon cleavage of the peptide by active caspase-3 between the aspartic acid (D) and glycine (G) residues, the Mca fluorophore is liberated from the quenching effects of the Dnp group. This results in a significant increase in fluorescence intensity, which can be monitored in real-time to quantify caspase-3 activity.[1]

The fluorescence of the cleaved Mca group can be measured at an excitation wavelength of approximately 328 nm and an emission wavelength of around 420 nm.[1]

Data Presentation: Substrate Specificity

While this compound is primarily designed as a caspase-3 substrate, it is crucial to understand its specificity profile against other related proteases, particularly other executioner caspases like caspase-7, which shares a similar recognition motif. A closely related peptide, Mca-VDQVDGW-K(Dnp)-NH2, has been described as a substrate for caspase-7, suggesting that the amino acid at the P2' position (methionine in the caspase-3 substrate) may play a role in directing specificity.[2]

| Substrate | Caspase | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-DEVD-AMC | Caspase-3 | ~10 | - | - |

| Ac-DEVD-AFC | Caspase-3 | - | - | - |

| Ac-VEID-AMC | Caspase-6 | - | - | - |

| Ac-LEHD-AFC | Caspase-9 | - | - | - |

Data for Ac-DEVD-AMC and other substrates are widely cited in the literature; however, specific values can vary based on assay conditions.

Signaling Pathways Involving Caspase-3

Caspase-3 is a central executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Understanding these pathways is essential for contextualizing the measurement of caspase-3 activity.

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP allows the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates pro-caspase-3.

References

Mca-VDQMDGW-K(Dnp)-NH2: A Fluorogenic Substrate for Caspase-3 Activity

An In-depth Technical Guide on its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-VDQMDGW-K(Dnp)-NH2, with a focus on its excitation and emission spectra, the underlying principles of its function, and its application in the study of apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug discovery.

Introduction

This compound is a synthetic peptide that serves as a highly specific and sensitive substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. The peptide sequence VDQMDG is recognized and cleaved by active caspase-3. The peptide is flanked by two critical moieties: a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). This design leverages the principle of Förster Resonance Energy Transfer (FRET) to provide a real-time, quantitative measure of caspase-3 activity.

Photophysical Properties

The fluorescence of this compound is dependent on its cleavage by caspase-3. In its intact form, the Dnp group quenches the fluorescence of the Mca group through FRET. Upon enzymatic cleavage, the Mca fluorophore is liberated from the quenching proximity of the Dnp group, resulting in a significant increase in fluorescence intensity.

The key photophysical properties of the liberated Mca fluorophore are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 328 nm | [1][2][3][4] |

| Emission Maximum (λem) | 420 nm | [1][2][3][4] |

Mechanism of Action: Förster Resonance Energy Transfer (FRET)

The functionality of this compound as a reporter of enzyme activity is based on the principle of Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore.

In the intact substrate, the Mca (donor) and Dnp (acceptor) moieties are in close proximity. When the Mca fluorophore is excited by light at its excitation wavelength, it transfers its energy to the Dnp quencher non-radiatively, preventing the emission of a photon. This results in a low fluorescence signal.

Caspase-3 cleaves the peptide backbone between the Mca and Dnp groups. This separation disrupts the FRET process, and the excited Mca fluorophore then returns to its ground state by emitting a photon, leading to a detectable fluorescent signal. The increase in fluorescence intensity is directly proportional to the caspase-3 activity.

Figure 1: Mechanism of this compound cleavage and fluorescence.

Application in Apoptosis Research

This compound is a valuable tool for studying apoptosis, a form of programmed cell death that is essential for normal tissue development and homeostasis. Caspase-3 is a critical executioner caspase that, once activated, cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The activation of caspase-3 can be initiated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3. By measuring the cleavage of this compound, researchers can quantify the activity of caspase-3 and thus monitor the progression of apoptosis in response to various stimuli.

Figure 2: Simplified signaling pathway for caspase-3 activation in apoptosis.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general framework for determining the spectral properties of the cleaved Mca fluorophore and for a caspase-3 activity assay using this compound.

Determination of Excitation and Emission Spectra

This protocol outlines the steps to measure the fluorescence spectra of the liberated Mca-containing peptide fragment.

Materials:

-

This compound

-

Recombinant active caspase-3

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorometer

Procedure:

-

Substrate Digestion:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the substrate to a final concentration of 10-50 µM in the assay buffer.

-

Add active caspase-3 to the substrate solution to initiate cleavage. The final enzyme concentration will depend on the specific activity of the enzyme preparation.

-

Incubate the reaction at 37°C for a sufficient time to ensure complete cleavage (e.g., 1-2 hours). A control reaction without the enzyme should be prepared in parallel.

-

-

Fluorescence Measurement:

-

Transfer the reaction mixture to a quartz cuvette.

-

Excitation Spectrum: Set the emission wavelength to 420 nm and scan the excitation wavelengths from approximately 300 nm to 400 nm.

-

Emission Spectrum: Set the excitation wavelength to 328 nm and scan the emission wavelengths from approximately 350 nm to 550 nm.

-

Record the fluorescence intensity at each wavelength.

-

The wavelength at the peak of the excitation spectrum is the excitation maximum, and the wavelength at the peak of the emission spectrum is the emission maximum.

-

Caspase-3 Activity Assay

This protocol describes a general method for quantifying caspase-3 activity in cell lysates.

Materials:

-

Cells of interest (treated to induce apoptosis and untreated controls)

-

Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors)

-

This compound substrate

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in the experimental cell population using the desired stimulus. Maintain a control population of untreated cells.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cellular debris.

-

Carefully collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

-

-

Enzymatic Reaction:

-

In a 96-well black microplate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to individual wells.

-

Add assay buffer to bring the total volume to a desired level (e.g., 90 µL).

-

Prepare a stock solution of this compound in DMSO and dilute it in the assay buffer.

-

Initiate the reaction by adding the diluted substrate to each well to a final concentration of 10-50 µM.

-

Include a blank control containing lysis buffer and substrate but no cell lysate.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorescence microplate reader with excitation set at ~328 nm and emission at ~420 nm.

-

The rate of increase in fluorescence is proportional to the caspase-3 activity in the cell lysate. The results can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence spectroscopy as a tool for determination of coumarins by multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding FRET in Mca-VDQMDGW-K(Dnp)-NH2 for Caspase-3 Activity Assays

This technical guide provides a comprehensive overview of the principles and applications of Förster Resonance Energy Transfer (FRET) using the specific fluorogenic substrate Mca-VDQMDGW-K(Dnp)-NH2. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanism, experimental protocols, and data analysis pertinent to the quantification of caspase-3 activity, a key executioner enzyme in apoptosis.

Core Principles of the FRET-Based Caspase-3 Assay

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[1][2][3] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET an extremely sensitive tool for detecting changes in molecular proximity.[1][4]

In the context of the this compound peptide, the assay leverages FRET to quantify the activity of caspase-3.[5][6][7]

-

The FRET Pair: The peptide incorporates a FRET donor-acceptor pair:

-

The Cleavage Site: The peptide sequence VDQMDGW is a specific recognition and cleavage site for caspase-3.

-

The Mechanism of Detection: In the intact peptide, the Mca donor and Dnp quencher are held in close proximity, leading to efficient FRET and quenching of the Mca fluorescence. When active caspase-3 is present, it cleaves the peptide at the VDQMDGW sequence. This cleavage separates the Mca and Dnp moieties, disrupting FRET and leading to a significant increase in the fluorescence of Mca. This increase in fluorescence is directly proportional to the amount of cleaved substrate and thus to the activity of caspase-3.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound FRET system.

Table 1: Spectroscopic Properties of the Mca Donor and Dnp Acceptor

| Parameter | Mca (Donor) | Dnp (Acceptor) | Reference |

| Excitation Wavelength (λex) | ~325 nm | N/A (Quencher) | [6] |

| Emission Wavelength (λem) | ~392 nm | N/A (Quencher) | [6] |

| Molar Extinction Coefficient (ε) | 11,820 M⁻¹cm⁻¹ at 323.8 nm | ~17,000 M⁻¹cm⁻¹ at 360 nm | [8][9] |

| Quantum Yield (ΦF) | 0.18 (in Methanol) | N/A (Quencher) | [9] |

| Absorption Maximum (λabs) | ~325 nm | ~360 nm | [6][7] |

Table 2: FRET Parameters for the Mca/Dnp Pair

| Parameter | Value | Reference |

| Förster Distance (R₀) | 36.5 Å (for MCA/Dnp) | [7] |

| Typical Proximity in Peptide | 10-100 Å | [7] |

Table 3: Enzyme Kinetic Parameters for Caspase-3 with this compound

| Parameter | Value |

| Michaelis Constant (Km) | Not readily available in the literature. See Protocol 2 for determination. |

| Maximum Velocity (Vmax) | Not readily available in the literature. See Protocol 2 for determination. |

| Catalytic Efficiency (kcat/Km) | Not readily available in the literature. See Protocol 2 for determination. |

Detailed Experimental Protocols

The following protocols provide a framework for utilizing this compound to measure caspase-3 activity, determine its kinetic parameters, and screen for inhibitors.

Protocol 1: Caspase-3 Activity Assay (Endpoint)

This protocol is designed to measure caspase-3 activity in cell lysates.

A. Materials and Reagents

-

This compound substrate

-

Recombinant active caspase-3 (for positive control)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, for negative control)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

-

96-well black microplates

-

Fluorometric microplate reader with excitation at ~325 nm and emission detection at ~392 nm.

B. Reagent Preparation

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

-

Assay Buffer: Prepare the assay buffer and keep it on ice.

-

Cell Lysate: Induce apoptosis in cell culture as required. Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cellular proteins. Determine the protein concentration of the lysate (e.g., using a BCA assay).

C. Assay Procedure

-

Prepare the following reactions in a 96-well black microplate:

-

Sample wells: 50 µL of cell lysate (containing 50-200 µg of protein) + 50 µL of assay buffer.

-

Positive control: 50 µL of assay buffer with a known amount of active caspase-3 + 50 µL of assay buffer.

-

Negative control (inhibitor): 50 µL of cell lysate + caspase-3 inhibitor + assay buffer to a final volume of 100 µL.

-

Blank: 100 µL of assay buffer.

-

-

Initiate the reaction by adding 10 µL of a 500 µM working solution of the this compound substrate to each well (final concentration of 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity at Ex/Em = 325/392 nm.

Protocol 2: Determination of Caspase-3 Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters of caspase-3.

A. Assay Setup

-

Prepare a series of dilutions of the this compound substrate in assay buffer, ranging from concentrations well below to well above the expected Km (e.g., 0.1 µM to 100 µM).

-

In a 96-well black microplate, add a fixed, known concentration of active recombinant caspase-3 to each well.

-

Initiate the reactions by adding the different concentrations of the substrate to the wells.

B. Data Acquisition (Kinetic Mode)

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity (Ex/Em = 325/392 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

C. Data Analysis

-

For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

Convert the fluorescence units to the concentration of the product using a standard curve of the free Mca fluorophore.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Protocol 3: Caspase-3 Inhibition Assay

This protocol is for screening potential inhibitors of caspase-3.

A. Assay Setup

-

Prepare a series of dilutions of the test inhibitor compound.

-

In a 96-well black microplate, add a fixed concentration of active recombinant caspase-3 to each well.

-

Add the different concentrations of the inhibitor to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Include a "no inhibitor" control.

B. Reaction and Measurement

-

Initiate the reaction by adding the this compound substrate to all wells at a concentration close to its Km value.

-

Incubate the plate at 37°C and measure the fluorescence at a fixed time point (endpoint) or kinetically as described in Protocol 2.

C. Data Analysis

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of caspase-3 activity).

Conclusion

The this compound peptide is a highly specific and sensitive tool for the real-time measurement of caspase-3 activity. By harnessing the principles of FRET, this fluorogenic substrate enables robust and quantitative assays suitable for basic research, drug discovery, and clinical diagnostics related to apoptosis. The protocols outlined in this guide provide a solid foundation for the implementation of this technology in a laboratory setting.

References

- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. targetmol.cn [targetmol.cn]

- 9. researchgate.net [researchgate.net]

Core Principles of Caspase-3 Activity Assays: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the fundamental principles and methodologies for measuring the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. Understanding and accurately quantifying caspase-3 activity is crucial for research in apoptosis, cancer, neurodegenerative disorders, and for the development of therapeutic agents that modulate cell death pathways.

Biochemical Principles of Caspase-3

Caspases are a family of cysteine-dependent aspartate-directed proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[1] Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, which ultimately leads to the dismantling of the cell.[2][3][4]

Activation: Caspase-3 is synthesized as an inactive zymogen, procaspase-3.[5] Its activation is a hallmark of apoptosis and is triggered by upstream initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway).[2][6] These initiator caspases proteolytically cleave procaspase-3, generating two subunits (p17 and p12) that dimerize to form the active heterotetramer enzyme.[2][5] This active form is then responsible for the downstream events of apoptosis, including DNA fragmentation and chromatin condensation.[2]

Substrate Specificity: The catalytic activity of caspase-3 relies on a cysteine residue in its active site.[2] It exhibits high specificity for cleaving target proteins at a tetrapeptide motif, Asp-Glu-Val-Asp (DEVD).[2][7] The cleavage occurs C-terminal to the second aspartate residue.[2] This DEVD sequence specificity is the foundation upon which virtually all caspase-3 activity assays are built. While caspase-7 shares a similar substrate specificity, caspase-3 is considered the dominant executioner caspase.[2][4][7]

Core Principles of Activity Assays

Caspase-3 activity assays are designed to quantify the enzyme's proteolytic activity by using a synthetic substrate that mimics its natural target sequence. These assays typically involve three main methodologies: colorimetric, fluorometric, and luminometric. The fundamental principle is the same across all types: a synthetic DEVD peptide is conjugated to a reporter molecule (a chromophore, a fluorophore, or a component of a luciferase system).[1][8][9] When active caspase-3 in a sample (typically a cell lysate) cleaves the DEVD sequence, the reporter molecule is released, generating a detectable signal that is proportional to the caspase-3 activity.[1][8][9]

| Assay Type | Principle | Substrate Example | Detection Method | Sensitivity |

| Colorimetric | Cleavage releases a chromophore (pNA) that absorbs light. | Ac-DEVD-pNA | Spectrophotometer (405 nm) | Low |

| Fluorometric | Cleavage releases a fluorophore (AFC or AMC) that emits light. | Ac-DEVD-AFC / Ac-DEVD-AMC | Fluorometer (Ex/Em ~400/505 nm) | Medium-High |

| Luminometric | Cleavage releases a substrate for luciferase, generating light. | Z-DEVD-aminoluciferin | Luminometer | Very High |

Detailed Experimental Protocols

The following are generalized protocols for the three main types of caspase-3 activity assays. Specific volumes and concentrations may vary based on the commercial kit used.

This assay is based on the cleavage of the substrate Ac-DEVD-pNA by caspase-3, which releases the yellow chromophore p-nitroaniline (pNA).[1][10] The amount of pNA is quantified by measuring its absorbance at 405 nm.[1][10]

A. Sample Preparation:

-

Induce apoptosis in cell cultures using the desired method. Prepare a parallel control culture without induction.[1]

-

Harvest 2–5 x 10⁶ cells by centrifugation (e.g., 250 x g for 10 minutes).[1][11]

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[1][12]

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[1][11][12]

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Keep on ice.[1][11]

-

(Optional but recommended) Determine the protein concentration of the lysate to normalize samples. Adjust the lysate concentration to 100-200 µg of protein in a 50 µL volume.[1][11]

B. Assay Procedure:

-

Aliquot 50 µL of each cell lysate sample into separate wells of a 96-well flat-bottom plate.[11]

-

Prepare a master mix of 2X Reaction Buffer containing 10 mM DTT.[10][11]

-

Add 50 µL of the 2X Reaction Buffer/DTT mix to each well containing the cell lysate.[1][11]

-

Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration: 200 µM).[10][12]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[1][11]

-

Measure the absorbance at 405 nm using a microplate reader.[1][11]

C. Data Analysis:

-

Subtract the background reading (from wells with lysis buffer but no lysate) from all sample readings.

-

Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.[1]

This method offers higher sensitivity than the colorimetric assay. It uses a substrate like Ac-DEVD-AFC or Ac-DEVD-AMC, where cleavage releases the highly fluorescent AFC (7-amino-4-trifluoromethylcoumarin) or AMC (7-amino-4-methylcoumarin) group.[13]

A. Sample Preparation:

-

Follow the same steps (1-7) as described in the Colorimetric Assay Protocol for sample preparation.[8][14]

B. Assay Procedure:

-

Aliquot 50 µL of cell lysate (containing 100-200 µg of protein) into wells of a black 96-well plate suitable for fluorescence measurements.[8]

-

Add 50 µL of the 2X Reaction Buffer/DTT mix to each well.[8][14]

-

Add 5 µL of 1 mM DEVD-AFC or DEVD-AMC substrate to each well (final concentration: 50 µM).[8][14]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[8][14]

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[8][14]

C. Data Analysis:

-

Subtract the background reading from all sample readings.

-

Determine the fold-increase in caspase-3 activity by comparing the relative fluorescence units (RFU) of the treated samples to the untreated control.[8]

This is the most sensitive method, ideal for low cell numbers or high-throughput screening. The assay uses a proluminescent substrate containing the DEVD sequence.[9][15] Cleavage by caspase-3 releases a substrate (e.g., aminoluciferin) for a thermostable luciferase, which in turn generates a stable, glow-type luminescent signal.[9][15]

A. Sample Preparation & Assay Procedure (Homogeneous "Add-Mix-Measure" Format):

-

Plate cells in a white-walled 96-well plate suitable for luminescence and induce apoptosis.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.[15][16]

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (this single reagent typically contains the lysis buffer, substrate, and luciferase).[15]

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15][16]

-

Mix the contents on a plate shaker at low speed (300-500 rpm) for 30-60 seconds to induce cell lysis.[16]

-

Incubate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a plate-reading luminometer.[15]

B. Data Analysis:

-

Subtract the background luminescence from all sample readings.

-

The resulting relative light units (RLU) are directly proportional to the amount of active caspase-3/7.[16]

Quantitative Data and Considerations

Accurate interpretation of caspase-3 activity assays requires an understanding of enzyme kinetics and the potential for inhibitor interactions.

| Inhibitor | Type | Target Caspases | Typical IC₅₀ for Caspase-3 |

| Ac-DEVD-CHO | Aldehyde, Reversible | Group II (Caspase-3, -7) | ~0.2-0.3 nM[17][18] |

| Z-DEVD-FMK | Fluoromethylketone, Irreversible | Caspase-3, -6, -7, -8, -10 | Potent, in nM range[17] |

| Q-VD-OPh | O-phenoxy, Irreversible | Pan-caspase | ~25-400 nM range[17] |

| PAC-1 | Procaspase Activator | Procaspase-3 | EC₅₀ ~0.22 µM[17] |

Key Considerations for Assay Performance:

-

Specificity: While DEVD-based substrates are selective for caspase-3, they can also be cleaved by caspase-7.[4] Therefore, results often reflect the activity of "DEVD-ases" or executioner caspases.

-

DTT: Dithiothreitol (DTT) is critical in the reaction buffer as it maintains the catalytic cysteine residue of caspase-3 in a reduced, active state.[8][10]

-

Controls: Always include an untreated cell control, a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine or etoposide), and a background control (no lysate).

-

Kinetics: Caspase activation is a dynamic process. It is advisable to perform a time-course experiment to determine the peak of caspase-3 activity for your specific cell type and stimulus.

-

Troubleshooting: Low signal may result from insufficient apoptosis induction, low protein concentration, or degraded reagents. High background can be caused by contamination or non-specific protease activity.[19][20]

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. caspase3 assay [assay-protocol.com]

- 6. researchgate.net [researchgate.net]

- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 10. abcam.com [abcam.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. biopioneer.com.tw [biopioneer.com.tw]

- 15. ulab360.com [ulab360.com]

- 16. promega.com [promega.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fluorogenic Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

Fluorogenic peptide substrates are indispensable tools in modern biological research and drug discovery, enabling the sensitive and continuous measurement of protease activity. This guide provides a comprehensive overview of their core principles, applications, and the practical details necessary for their successful implementation in a laboratory setting.

Introduction to Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are synthetic molecules designed to generate a fluorescent signal upon cleavage by a specific protease.[1] They consist of a peptide sequence recognized by the target enzyme, flanked by a fluorophore and a quencher molecule. In their intact state, the close proximity of the quencher to the fluorophore suppresses its fluorescence. Proteolytic cleavage of the peptide backbone separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to enzyme activity.[2] This "turn-on" fluorescence mechanism provides a highly sensitive and real-time method for monitoring protease function.[3]

The versatility of these substrates stems from the ability to customize the peptide sequence to target a vast array of proteases with high specificity. This has led to their widespread adoption in various applications, including:

-

Enzyme kinetics and characterization: Determining kinetic parameters such as K_m_ and k_cat_ to understand enzyme efficiency and substrate specificity.

-

High-throughput screening (HTS): Screening large compound libraries to identify potential protease inhibitors for drug development.[4]

-

Cell-based assays: Monitoring intracellular protease activity in living cells to study cellular processes like apoptosis.[5]

-

Disease diagnosis and monitoring: Developing diagnostic tools based on the detection of disease-specific protease activity.

Mechanisms of Action

The two primary mechanisms governing the function of fluorogenic peptide substrates are Förster Resonance Energy Transfer (FRET) and static quenching.

2.1. Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore (quencher).[6] For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity (typically 1-10 nm).[6] In a FRET-based peptide substrate, the donor fluorophore and the acceptor quencher are positioned on opposite sides of the protease cleavage site. When the substrate is intact, excitation of the donor fluorophore results in energy transfer to the quencher, preventing the donor from emitting light. Upon cleavage by the protease, the donor and quencher are separated, disrupting FRET and allowing the donor to fluoresce.[2]

2.2. Static (Contact) Quenching

Static quenching occurs when a fluorophore and a quencher molecule form a non-fluorescent ground-state complex. Unlike FRET, this mechanism does not rely on spectral overlap but rather on direct molecular contact. When the fluorophore and quencher are in close proximity on the peptide backbone, they form this complex, and fluorescence is suppressed. Proteolytic cleavage separates the two moieties, disrupting the complex and restoring the fluorescence of the fluorophore.

Below is a diagram illustrating the general mechanism of a FRET-based fluorogenic peptide substrate.

Figure 1: Mechanism of a FRET-based fluorogenic peptide substrate.

Quantitative Data Presentation

The choice of fluorophore-quencher pair and peptide sequence significantly impacts the performance of a fluorogenic substrate. The following tables summarize key quantitative data for commonly used FRET pairs and kinetic parameters for specific protease-substrate combinations.

Table 1: Comparison of Common FRET Pairs

| Donor (Fluorophore) | Acceptor (Quencher) | Excitation (nm) | Emission (nm) | R₀ (Å)¹ | Signal-to-Background Ratio |

| EDANS | DABCYL | ~340 | ~490 | 33 | Moderate to High |

| FAM | DABCYL | ~495 | ~520 | 45 | High |

| TAMRA | QSY-7 | ~555 | ~580 | 60 | Very High |

| CyPet | YPet | ~414 | ~530 | 54 | High[7] |

| Abz | Dnp | ~320 | ~420 | - | Moderate |

| Mca | Dnp | ~325 | ~393 | - | Moderate |

¹ R₀ is the Förster distance at which FRET efficiency is 50%.

Table 2: Kinetic Parameters of Fluorogenic Substrates for Various Proteases

| Protease | Substrate Sequence | Fluorophore/Quencher | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Caspase-3 | Ac-DEVD-AMC | AMC | 10.3 | 2.5 | 2.4 x 10⁵ | [8] |

| Caspase-7 | Ac-DEVD-AMC | AMC | 16.5 | 0.8 | 4.8 x 10⁴ | [8] |

| MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 7 | 440 (µM⁻¹h⁻¹) | 6.3 x 10⁷ (M⁻¹s⁻¹) | [9] |

| MMP-9 | Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH | Dnp/Trp | 4.3 | 0.09 | 2.1 x 10⁴ | [10] |

| MMP-13 | Ac-Pro-Leu-Gly(Mca)-Leu-Ala-Arg-NH₂ | Mca/Dansyl | 0.61 | 0.08 | 1.3 x 10⁵ | [11] |

| Cathepsin B | Z-Arg-Arg-AMC | AMC | 200 | - | - | |

| Thrombin | Boc-Val-Pro-Arg-AMC | AMC | 60 | 100 | 1.7 x 10⁶ | |

| HIV-1 Protease | RE(EDANS)SQNYPIVQK(DABCYL)R | EDANS/DABCYL | 15 | 7.4 | 4.9 x 10⁵ |

Experimental Protocols

This section provides detailed methodologies for key experiments using fluorogenic peptide substrates.

4.1. Protease Activity Assay (General Protocol)

This protocol describes a general method for measuring the activity of a purified protease in a 96-well plate format.

Materials:

-

Purified protease

-

Fluorogenic peptide substrate

-

Assay buffer (e.g., Tris or HEPES buffer with appropriate pH and additives like CaCl₂ or DTT, depending on the protease)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the purified protease to the desired concentration in cold assay buffer. Keep on ice.

-

Prepare a stock solution of the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in assay buffer.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the diluted protease solution to the sample wells. For a negative control, add 25 µL of assay buffer instead of the enzyme solution.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate Reaction:

-

Add 25 µL of the diluted fluorogenic peptide substrate to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore.

-

For kinetic assays, record the fluorescence every 1-5 minutes for a period of 30-60 minutes.[12]

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The initial velocity (V₀) of the reaction is the initial linear slope of this plot.

-

Protease activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

4.2. High-Throughput Screening (HTS) for Protease Inhibitors

This protocol outlines a method for screening a compound library to identify potential protease inhibitors.

Materials:

-

Purified protease

-

Fluorogenic peptide substrate

-

Assay buffer

-

Compound library dissolved in DMSO

-

Positive control inhibitor (known inhibitor of the protease)

-

96-well or 384-well black microplates

-

Automated liquid handling system (recommended)

-

Fluorescence microplate reader

Procedure:

-

Plate Preparation:

-

Using a liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate.

-

Dispense the positive control inhibitor into designated wells.

-

Dispense DMSO only into the negative control (no inhibitor) wells.

-

-

Enzyme Addition and Pre-incubation:

-

Add 50 µL of the diluted protease solution to all wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

-

-

Substrate Addition and Reaction:

-

Add 50 µL of the fluorogenic peptide substrate solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 30-60 minutes).

-

Measure the end-point fluorescence intensity in a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank))

-

Compounds showing inhibition above a certain threshold (e.g., 50%) are considered "hits."

-

4.3. IC₅₀ Determination of a Protease Inhibitor

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a candidate inhibitor.

Materials:

-

Purified protease

-

Fluorogenic peptide substrate

-

Assay buffer

-

Inhibitor compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Inhibitor Dilutions:

-

Prepare a serial dilution of the inhibitor compound in assay buffer. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 100 µM).

-

-

Assay Setup:

-

Add 25 µL of each inhibitor dilution to triplicate wells.

-

Add 25 µL of assay buffer to the no-inhibitor control wells.

-

Add 25 µL of the diluted protease solution to all wells.

-

Incubate at room temperature for 15-30 minutes.

-

-

Reaction and Measurement:

-

Add 50 µL of the fluorogenic peptide substrate to all wells.

-

Incubate at the optimal temperature for a fixed time.

-

Measure the end-point fluorescence.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]

-

4.4. Cell-Based Caspase Activity Assay

This protocol describes a method for measuring intracellular caspase-3/7 activity in apoptotic cells using a cell-permeable fluorogenic substrate.[2]

Materials:

-

Adherent or suspension cells

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Cell-permeable fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence)

-

Cell lysis buffer

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Induce apoptosis by treating the cells with an apoptosis-inducing agent for the desired time. Include an untreated control.

-

-

Substrate Loading:

-

Add the cell-permeable fluorogenic caspase substrate directly to the cell culture medium to the final desired concentration.

-

Incubate at 37°C for 1-2 hours to allow the substrate to enter the cells.

-

-

Fluorescence Measurement (Live Cells):

-

For live-cell imaging, visualize the cells using a fluorescence microscope with the appropriate filter set. Apoptotic cells will show a significant increase in fluorescence.

-

For a quantitative plate reader-based assay, proceed to the lysis step.

-

-

Cell Lysis (for Plate Reader Assay):

-

Gently wash the cells with PBS.

-

Add cell lysis buffer to each well and incubate on ice for 10 minutes.[2]

-

-

Plate Reader Measurement:

-

Measure the fluorescence intensity in a microplate reader.

-

-

Data Analysis:

-

Compare the fluorescence intensity of the treated (apoptotic) cells to the untreated control cells to determine the fold-increase in caspase activity.

-

Signaling Pathway Visualizations

Fluorogenic peptide substrates are instrumental in dissecting complex signaling pathways involving proteases. Below are diagrams of key protease-mediated signaling cascades.

5.1. Caspase Activation Cascade in Apoptosis

The caspase cascade is a hierarchical signaling pathway that executes programmed cell death (apoptosis). Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave a multitude of cellular substrates.

Figure 2: Caspase activation cascade in apoptosis.

5.2. Matrix Metalloproteinase (MMP) Activation Pathway

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). They are synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation.

Figure 3: General MMP activation pathway.

5.3. Blood Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions involving various clotting factors (serine proteases) that culminates in the formation of a fibrin clot.

Figure 4: Simplified blood coagulation cascade.

Troubleshooting

Successful use of fluorogenic peptide substrates requires careful attention to experimental detail. This section provides a guide to common problems and their solutions.

Table 3: Troubleshooting Guide for Fluorogenic Protease Assays

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or low signal | Inactive enzyme | Use a fresh enzyme stock; ensure proper storage and handling. |

| Incorrect assay buffer | Optimize buffer pH, ionic strength, and cofactors. | |

| Substrate degradation | Use a fresh substrate stock; store protected from light. | |

| Incorrect instrument settings | Verify excitation and emission wavelengths and gain settings.[14] | |

| High background fluorescence | Autofluorescent compounds in the sample | Run a "no enzyme" control to quantify background.[15] |

| Substrate instability/autohydrolysis | Screen different substrates; optimize buffer conditions. | |

| Contaminated reagents or plate | Use high-purity reagents and new, clean plates. | |

| Inner filter effect at high substrate concentrations | Use a lower substrate concentration; correct for the inner filter effect. | |

| Non-linear reaction kinetics | Substrate depletion | Use a substrate concentration well above K_m_ or analyze only the initial linear phase. |

| Enzyme instability | Optimize assay conditions (temperature, pH); add stabilizing agents (e.g., BSA). | |

| Product inhibition | Analyze only the initial reaction velocity. | |

| High well-to-well variability | Pipetting errors | Use calibrated pipettes; prepare a master mix of reagents.[14] |

| Inconsistent temperature across the plate | Ensure uniform heating of the microplate. | |

| Bubbles in wells | Centrifuge the plate briefly before reading. | |

| False positives in HTS | Autofluorescent compounds | Pre-screen compounds for fluorescence at the assay wavelengths.[15] |

| Fluorescence quenchers | Run a counter-screen to identify quenchers. | |

| Non-specific inhibition (e.g., aggregation) | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[15] |

Conclusion

Fluorogenic peptide substrates are powerful and versatile reagents for the study of proteases. By understanding their underlying principles, carefully selecting substrates and assay conditions, and being aware of potential pitfalls, researchers can leverage these tools to gain valuable insights into enzyme function, discover novel therapeutics, and advance our understanding of a wide range of biological processes. This guide provides a solid foundation for both new and experienced users to effectively employ fluorogenic peptide substrates in their research endeavors.

References

- 1. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A practical fluorogenic substrate for high-throughput screening of glutathione S-transferase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FRET or No FRET: A Quantitative Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative FRET (Förster Resonance Energy Transfer) analysis for SENP1 protease kinetics determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tumor imaging by means of proteolytic activation of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Kinetic Studies of Caspase-3 using Mca-VDQMDGW-K(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the fluorogenic substrate, Mca-VDQMDGW-K(Dnp)-NH2, for the kinetic analysis of caspase-3, a key executioner enzyme in the apoptotic pathway.

Introduction

Caspase-3 (cysteine-aspartic protease 3) is a critical mediator of programmed cell death (apoptosis). Its activity is tightly regulated, and aberrant caspase-3 function is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Therefore, the quantification of caspase-3 activity is essential for both basic research and drug development. This compound is a highly specific and sensitive fluorogenic substrate designed for monitoring caspase-3 activity.

This substrate is a peptide containing the caspase-3 recognition sequence VDQMDGW. The peptide is flanked by a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by active caspase-3 at the aspartate residue, the Mca-containing fragment is liberated from the quencher, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the caspase-3 activity.

Quantitative Data

While specific kinetic constants such as Kcat and Km for this compound are not broadly published and are best determined empirically under specific experimental conditions, the table below summarizes its key properties.

| Property | Value | Reference |

| Synonyms | Caspase-3 Fluorogenic Substrate V | [1] |

| Molecular Formula | C60H74N14O21S | [1] |

| Excitation Wavelength | ~328 nm | [1] |

| Emission Wavelength | ~420 nm | [1] |

| Principle of Detection | Fluorescence Resonance Energy Transfer (FRET) |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: A common assay buffer for caspase-3 activity includes 20 mM HEPES, 10% (w/v) sucrose, and 10 mM DTT, pH 7.2. The optimal buffer composition may vary depending on the experimental setup and should be empirically determined.

-

This compound Substrate Stock Solution: Dissolve the lyophilized substrate in sterile DMSO to prepare a stock solution of 10 mM. Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Active Caspase-3: Recombinant active caspase-3 can be purchased from various commercial suppliers. Follow the manufacturer's instructions for storage and handling.

-

Cell Lysates: To measure caspase-3 activity in a cellular context, prepare cell lysates from apoptotic and non-apoptotic cells. A typical lysis buffer contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Add protease inhibitors (excluding those that inhibit caspases) just before use. Keep lysates on ice.

Caspase-3 Kinetic Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

-

Prepare the Reaction Plate:

-

On ice, prepare a master mix containing the assay buffer.

-

Add 50 µL of the master mix to each well of a black, flat-bottom 96-well plate.

-

-

Add Active Caspase-3 or Cell Lysate:

-

For purified enzyme kinetics, add a known amount of active caspase-3 to the wells. A typical starting concentration is in the low nanomolar range.

-

For cell-based assays, add 10-50 µg of cell lysate protein to the wells.

-

-

Prepare Substrate Dilutions:

-

Dilute the 10 mM this compound stock solution in assay buffer to create a series of working concentrations. For Km determination, a typical concentration range would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from low micromolar to high micromolar should be tested.

-

-

Initiate the Reaction:

-

Add the diluted substrate to the wells to a final volume of 100 µL.

-

Mix gently by shaking the plate for 30 seconds.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~328 nm) and emission (~420 nm) wavelengths.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Visualizations

Caspase-3 Signaling Pathway

Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.

Experimental Workflow for Caspase-3 Kinetic Assay

Caption: Step-by-step workflow for determining caspase-3 kinetic parameters using a fluorogenic substrate.

References

Application Notes and Protocols for Caspase-3 Inhibitor Screening using Mca-VDQMDGW-K(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a key target for the development of therapeutics for a variety of diseases, including neurodegenerative disorders, ischemic damage, and certain cancers. The Mca-VDQMDGW-K(Dnp)-NH2 is a highly specific fluorogenic substrate for Caspase-3, designed for the sensitive detection of its activity in a continuous assay format. This peptide substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) fluorophore is quenched by the 2,4-dinitrophenyl (Dnp) group until the peptide is cleaved by active Caspase-3. Upon cleavage, the Mca fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. This application note provides a detailed protocol for utilizing this compound to screen for and characterize inhibitors of Caspase-3.

Principle of the Assay

The this compound substrate employs the FRET principle for the detection of Caspase-3 activity. In the intact peptide, the Mca group's fluorescence is quenched by the proximal Dnp group. Active Caspase-3 recognizes and cleaves the peptide sequence. This cleavage event separates the Mca fluorophore from the Dnp quencher, leading to a significant increase in fluorescence that can be monitored in real-time. The rate of fluorescence increase is directly proportional to the Caspase-3 activity.

Figure 1: Principle of the FRET-based Caspase-3 assay.

Data Presentation

The following table provides illustrative IC50 values for known Caspase-3 inhibitors. Note: These values were determined using the similar fluorogenic substrate Ac-DEVD-AMC and are provided for reference purposes. Researchers should determine the IC50 values for their compounds of interest empirically using the this compound substrate under their specific experimental conditions.

| Inhibitor | Target | IC50 (nM) | Notes |

| Ac-DEVD-CHO | Caspase-3 | 0.23 | Reversible aldehyde inhibitor. |

| Z-VAD-FMK | Pan-Caspase | 0.5 - 10 | Irreversible inhibitor, broad-spectrum. |

| Q-VD-OPh | Pan-Caspase | 25 - 100 | Irreversible inhibitor with a broader specificity than Z-VAD-FMK. |

| Ac-IETD-CHO | Caspase-8 | >10,000 | Demonstrates selectivity of the assay for Caspase-3. |

Experimental Protocols

Materials and Reagents

-

This compound Substrate: Lyophilized powder. Store at -20°C, protected from light.

-

Recombinant Human Caspase-3: Active, purified enzyme. Store at -80°C.

-

Assay Buffer: 20 mM HEPES, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.4. Prepare fresh DTT solution and add to the buffer immediately before use.

-

Test Compounds (Inhibitors): Dissolved in an appropriate solvent (e.g., DMSO).

-

96-well black, flat-bottom microplates: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at ~328 nm and emission at ~420 nm.

Preparation of Reagents

-

This compound Substrate Stock Solution (1 mM): Reconstitute the lyophilized powder in DMSO. For example, for 1 mg of substrate (MW ~1359 g/mol ), add 736 µL of DMSO. Mix thoroughly. Store aliquots at -20°C, protected from light.

-

Caspase-3 Working Solution: Dilute the stock solution of recombinant Caspase-3 in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the range of 1-10 nM.

-

Test Compound Dilutions: Prepare a serial dilution of the test compounds in the Assay Buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v) in the final assay volume.

Experimental Workflow for Inhibitor Screening

Figure 2: General workflow for Caspase-3 inhibitor screening.

Assay Protocol for IC50 Determination

-

Plate Setup:

-

Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

-

Add 10 µL of the serially diluted test compound or vehicle control (e.g., DMSO in Assay Buffer) to the appropriate wells.

-

Add 20 µL of the diluted Caspase-3 working solution to all wells except the "no enzyme" control wells (add 20 µL of Assay Buffer instead).

-

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation:

-

Prepare the substrate working solution by diluting the 1 mM stock of this compound in Assay Buffer. The final substrate concentration should be at or near the Km value. If the Km is unknown, a concentration of 10-20 µM is a good starting point.

-

Add 20 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: 328 nm, Emission: 420 nm) every 1-2 minutes for 30-60 minutes (kinetic mode). Alternatively, for high-throughput screening, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

-

Data Analysis

-

Calculate Initial Reaction Velocities: For kinetic reads, plot the relative fluorescence units (RFU) versus time. The initial velocity (slope) of the linear portion of this curve is proportional to the enzyme activity.

-

Determine Percent Inhibition:

-

% Inhibition = [1 - (Velocity_inhibitor / Velocity_vehicle)] * 100

-

-

Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Logical Relationship for Data Interpretation

Figure 3: Logical flow for interpreting assay results.